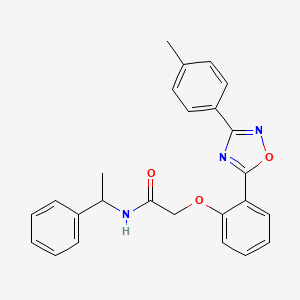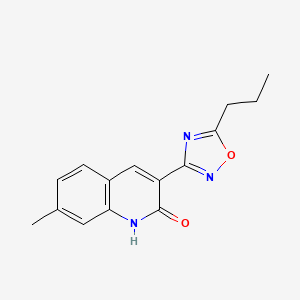
7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol” is a complex organic molecule that contains several interesting functional groups. It includes a quinoline group, an oxadiazole group, and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring system, which is a bicyclic compound containing two nitrogen atoms, and an oxadiazole ring, which is a five-membered ring containing three nitrogen atoms and an oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the quinoline and oxadiazole rings. Both of these groups are aromatic and would therefore be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the quinoline and oxadiazole rings. These groups could potentially form hydrogen bonds and engage in π-π stacking interactions, which could influence the compound’s solubility, melting point, and other physical properties .Wirkmechanismus
Target of Action
The primary targets of a compound are typically proteins or enzymes that the compound interacts with in the bodyCompounds containing a 1,2,4-oxadiazole moiety have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .
Biochemical Pathways
Biochemical pathways are the series of chemical reactions that occur within a cellCompounds with similar structures have been reported to affect various biochemical pathways, leading to their observed biological activities .
Pharmacokinetics
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a compoundUnderstanding these properties is crucial for predicting the compound’s bioavailability, half-life, and potential interactions with other compounds .
Result of Action
The result of a compound’s action refers to the molecular and cellular effects that occur as a result of the compound interacting with its targetsCompounds with similar structures have been reported to exhibit various biological activities, suggesting that they may have multiple cellular and molecular effects .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol in lab experiments is its specificity for 12-LOX, which allows for targeted inhibition of this enzyme. Additionally, this compound has been found to have low toxicity and is well-tolerated in animal studies. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol. One area of interest is the development of this compound-based therapies for the treatment of cancer and inflammation-related diseases. Additionally, further studies are needed to investigate the optimal dosage and administration methods for this compound, as well as its potential interactions with other drugs. Finally, research on the pharmacokinetics and pharmacodynamics of this compound could provide valuable insights into its potential clinical applications.
Synthesemethoden
The synthesis of 7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol involves the reaction of 7-methylquinolin-2-ol with 5-propyl-1,2,4-oxadiazole-3-carboxylic acid hydrazide in the presence of a catalyst. The resulting compound is then purified using chromatography techniques to obtain this compound.
Wissenschaftliche Forschungsanwendungen
7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been extensively studied for its potential applications in cancer treatment. Research has shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammation-related diseases such as arthritis and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-3-4-13-17-14(18-20-13)11-8-10-6-5-9(2)7-12(10)16-15(11)19/h5-8H,3-4H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCNVMCGYKFOIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)C2=CC3=C(C=C(C=C3)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
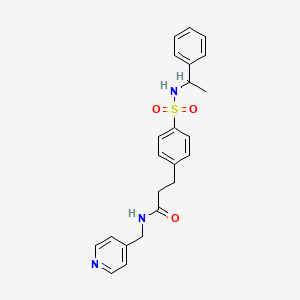


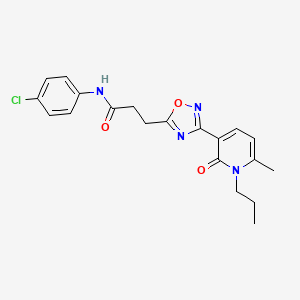
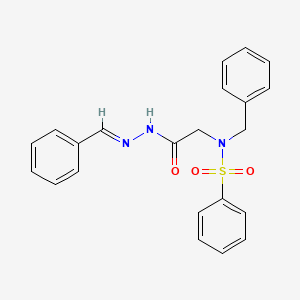

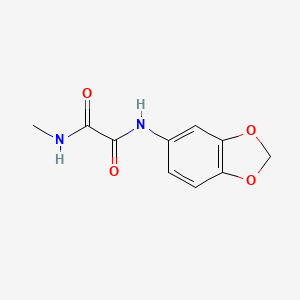


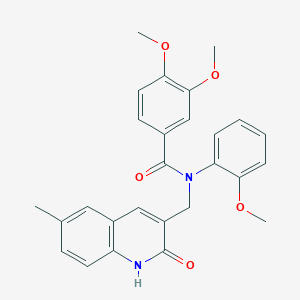

![N-[2-(Сyclohexen-1-yl)ethyl]-3-(2,6-dimethoxyphenyl)prop-2-enamide](/img/structure/B7709237.png)

